molecular formula C11H12F3NO2 B1436637 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate CAS No. 1087788-92-8

2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate

Cat. No.: B1436637
CAS No.: 1087788-92-8
M. Wt: 247.21 g/mol
InChI Key: GEWWIICQBNNBIK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO2. It is known for its unique chemical properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate typically involves the reaction of 3-ethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

[ \text{3-ethylphenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to active sites and inhibit enzymatic activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Similar in structure but lacks the carbamate group.

    2,2,2-Trifluoroethyl N-phenylcarbamate: Similar but without the ethyl group on the phenyl ring.

Uniqueness

2,2,2-Trifluoroethyl N-(3-ethylphenyl)carbamate is unique due to the presence of both the trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The ethyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its reactivity and interactions.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications, offering insights into chemical reactivity and biological interactions.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWWIICQBNNBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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